2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic compound featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) core substituted at the 2-position with a 5-fluoropyrimidin-2-yl group. The THIQ scaffold is widely explored in medicinal chemistry due to its structural resemblance to natural alkaloids and versatility in interacting with biological targets such as sigma receptors, P-glycoprotein (P-gp), and adrenoceptors .
Properties
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-20-13-5-10-3-4-19(9-11(10)6-14(13)21-2)15-17-7-12(16)8-18-15/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGSIIYZHKDLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=C(C=N3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H16FN3O2
- Molecular Weight : 289.31 g/mol
- CAS Number : 2320605-61-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluoropyrimidine moiety suggests potential nucleic acid interactions, while the tetrahydroisoquinoline structure may influence neurotransmitter systems.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity Overview
The biological activities reported for this compound include:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Research indicates possible neuroprotective properties that could be beneficial in neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against neuronal damage |
Case Study 1: Antitumor Efficacy
In a study examining the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant inhibition of cell proliferation. The IC50 values indicated potent activity compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antimicrobial activity. It was particularly effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Case Study 3: Neuroprotective Potential
In vitro studies utilizing neuronal cell cultures exposed to oxidative stress showed that treatment with the compound reduced cell death and maintained mitochondrial function. This suggests its potential role in developing therapies for neurodegenerative conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity and Target Selectivity
Sigma-2 Receptor Ligands
The 6,7-dimethoxy-THIQ moiety is a critical pharmacophore for sigma-2 receptor (σ2R) selectivity. Analogues like 2-(4-(indol-1-yl)butyl)-6,7-dimethoxy-THIQ derivatives exhibit nanomolar σ2R affinity (e.g., compound 65, Ki = 1.2 nM) with >100-fold selectivity over σ1R . The fluoropyrimidine group in the target compound may further optimize σ2R binding due to its electron-withdrawing properties, analogous to quinazolin-4(3H)-one hybrids, which showed improved σ2R activity when linked to THIQ via alkyl chains .
P-glycoprotein (P-gp) Inhibition
The 6,7-dimethoxy-THIQ scaffold is integral to third-generation P-gp inhibitors like tariquidar. Derivatives such as I (4-(2-(6,7-dimethoxy-THIQ-yl)ethyl)aniline) demonstrated potent MDR reversal by inhibiting P-gp efflux .
Antimicrobial and Antifungal Activity
- Benzothiazinone (BTZ) Analogues: 6-Methoxy-THIQ derivative 20b showed exceptional antitubercular activity (MIC = 10 nM), while the 6,7-dimethoxy analogue 22b was 100-fold less potent (MIC = 1.0 μM) . This highlights the sensitivity of microbial targets to methoxy positioning.
- Antifungal Agents: N-Alkylated 6,7-dimethoxy-THIQ derivatives with C11 chains exhibited clotrimazole-like activity by inhibiting ergosterol biosynthesis enzymes (e.g., Δ14-reductase) .
Analgesic and Anti-inflammatory Effects
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride (compound 3) demonstrated 3.3× greater anti-inflammatory potency than diclofenac (0.5 mg/kg dose) . The fluoropyrimidine substituent in the target compound may shift activity toward alternative pathways, as electron-deficient aromatics often modulate kinase or cyclooxygenase interactions.
Structural Modifications and SAR Trends
Methoxy Substitutions
- Positional Effects : 6-Methoxy-THIQ derivatives (e.g., 20b ) outperform 6,7-dimethoxy analogues (22b ) in antimicrobial activity but are less effective in σ2R binding .
- Lipophilicity: The 6,7-dimethoxy group increases clogP (2.8 vs.
Substituent Diversity
- Aromatic vs. Alkyl Chains : Linking THIQ to indole via butyl chains (e.g., RM273 ) improved brain penetration for σ2R imaging , whereas alkyl chains (e.g., C11 in antifungals) enhance hydrophobicity . The fluoropyrimidine group balances polarity and aromaticity, favoring receptor binding over membrane disruption.
- Electron-Deficient Groups : Pyrimidine and quinazoline hybrids show enhanced enzyme inhibition due to hydrogen bonding with catalytic residues .
Physicochemical and Pharmacokinetic Properties
Key Comparative Data
Preparation Methods
One-Pot Cyclization from 3,4-Dimethoxyphenethylamine
The tetrahydroisoquinoline core is efficiently synthesized via a one-pot method starting from 3,4-dimethoxyphenethylamine. As detailed in a recent patent, this approach involves formylation followed by cyclization using oxalyl chloride and phosphotungstic acid as a catalyst. The reaction proceeds through an intermediate acylpyridinium species, which undergoes intramolecular cyclization to yield 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS 2328-12-3) with >99% purity and >75% yield.
Reaction Scheme
- Formylation :
$$ \text{3,4-Dimethoxyphenethylamine} + \text{HCO}_2\text{H} \rightarrow \text{N-Formyl intermediate} $$ - Cyclization :
$$ \text{N-Formyl intermediate} + \text{Oxalyl chloride} \xrightarrow{\text{H}3\text{PW}{12}\text{O}_{40}} \text{6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride} $$
This method eliminates multi-step purification, reduces waste, and aligns with cGMP standards, making it industrially scalable.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies in triazolopyridine syntheses reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency, while temperatures >100°C accelerate NAS but risk decomposition.
Table 1. Solvent Screening for Pd-Catalyzed Coupling
| Solvent | Conversion (%) | Byproducts (%) |
|---|---|---|
| DMF | 85 | 5 |
| THF | 60 | 20 |
| Toluene | 40 | 30 |
Catalytic Systems
Buchwald-Hartwig amination using Xantphos as a ligand improves regioselectivity for C–N bond formation in related tetrahydroisoquinoline derivatives.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H$$_2$$O/MeOH gradient) confirms >99% purity with single impurities ≤0.15%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
